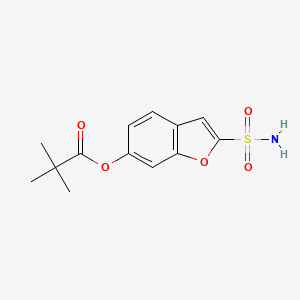
2-(Aminosulfonyl)-6-benzofuranyl 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminosulfonyl)-6-benzofuranyl 2,2-dimethylpropanoate is an organic compound characterized by its unique structure, which includes a benzofuran ring substituted with an aminosulfonyl group and a 2,2-dimethylpropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminosulfonyl)-6-benzofuranyl 2,2-dimethylpropanoate typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and aldehydes.
Introduction of the Aminosulfonyl Group: The aminosulfonyl group can be introduced via sulfonation reactions, where a sulfonyl chloride reacts with an amine.
Esterification: The final step involves the esterification of the benzofuran derivative with 2,2-dimethylpropanoic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(Aminosulfonyl)-6-benzofuranyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as nitric acid or halogens in the presence of a catalyst are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Nitrated or halogenated benzofuran derivatives.
Scientific Research Applications
2-(Aminosulfonyl)-6-benzofuranyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Aminosulfonyl)-6-benzofuranyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The aminosulfonyl group can form hydrogen bonds and ionic interactions with biological molecules, while the benzofuran ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Aminosulfonyl)-6-benzofuranyl 2,2-dimethylpropanoate: shares similarities with other benzofuran derivatives and sulfonyl-containing compounds.
Benzofuran Derivatives: Compounds like 2-benzofuran carboxylic acid and 6-benzofuranyl methanol.
Sulfonyl Compounds: Compounds such as sulfonylureas and sulfonamides.
Uniqueness
Functional Groups: The combination of a benzofuran ring with an aminosulfonyl group and a 2,2-dimethylpropanoate ester is unique, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15NO5S |
|---|---|
Molecular Weight |
297.33 g/mol |
IUPAC Name |
(2-sulfamoyl-1-benzofuran-6-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H15NO5S/c1-13(2,3)12(15)18-9-5-4-8-6-11(20(14,16)17)19-10(8)7-9/h4-7H,1-3H3,(H2,14,16,17) |
InChI Key |
HHCCIHUEMGXQMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C=C(O2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


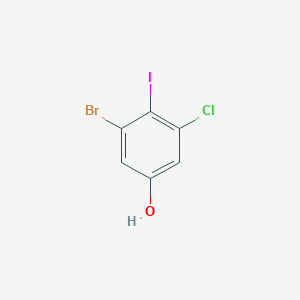
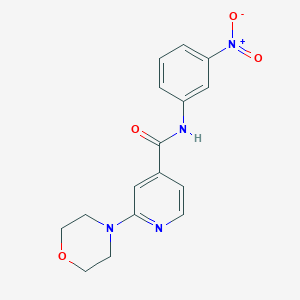
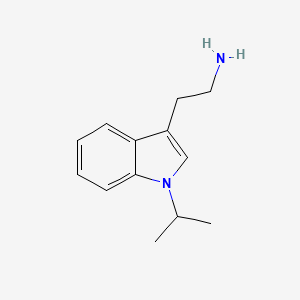

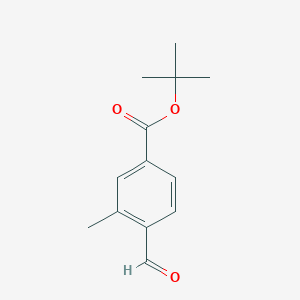
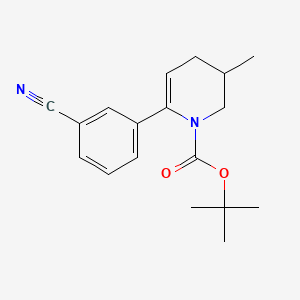
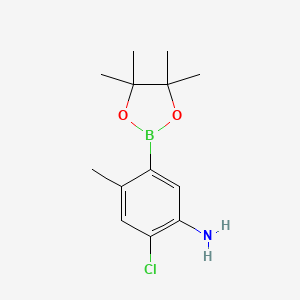

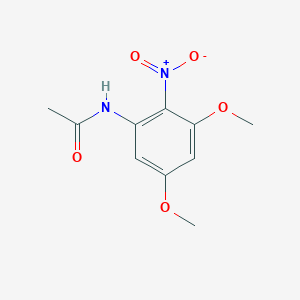



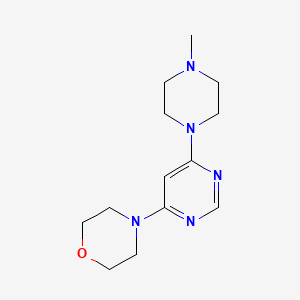
![3-(6-Chloro-4-pyrimidinyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B13933662.png)
